didrovaltrate
didrovaltrate
Dihydrovaltrate belongs to the class of organic compounds known as iridoids and derivatives. These are monoterpenes containing a skeleton structurally characterized by the presence of a cylopentane fused to a pyran ( forming a 4, 7-dimethylcyclopenta[c]pyran), or a derivative where the pentane moiety is open. Dihydrovaltrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dihydrovaltrate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, dihydrovaltrate can be found in fats and oils, herbs and spices, and tea. This makes dihydrovaltrate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
18296-45-2
VCID:
VC0096299
InChI:
InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3
SMILES:
CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C
Molecular Formula:
C22H32O8
Molecular Weight:
424.5 g/mol
didrovaltrate
CAS No.: 18296-45-2
Natural Products
VCID: VC0096299
Molecular Formula: C22H32O8
Molecular Weight: 424.5 g/mol
CAS No. | 18296-45-2 |
---|---|
Product Name | didrovaltrate |
Molecular Formula | C22H32O8 |
Molecular Weight | 424.5 g/mol |
IUPAC Name | [6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate |
Standard InChI | InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3 |
Standard InChIKey | PHHROXLDZHUIGO-PNBTUHDLSA-N |
Isomeric SMILES | CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@]23CO3)OC(=O)C)OC(=O)CC(C)C |
SMILES | CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C |
Canonical SMILES | CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C |
Appearance | Powder |
Melting Point | 63-64°C |
Physical Description | Solid |
Description | Dihydrovaltrate belongs to the class of organic compounds known as iridoids and derivatives. These are monoterpenes containing a skeleton structurally characterized by the presence of a cylopentane fused to a pyran ( forming a 4, 7-dimethylcyclopenta[c]pyran), or a derivative where the pentane moiety is open. Dihydrovaltrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dihydrovaltrate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, dihydrovaltrate can be found in fats and oils, herbs and spices, and tea. This makes dihydrovaltrate a potential biomarker for the consumption of these food products. |
Synonyms | didrovaltrate dihydrovaltrate |
PubChem Compound | 5218261 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume